5-(4-bromophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
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Overview
Description
5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group attached to a benzofurodiazepinone core, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves multi-step reactions. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Another approach involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofurodiazepinone derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Scientific Research Applications
5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective agent by inhibiting the P2X4 receptor, which is activated during ischemic stroke.
Pharmacology: It is being studied for its potential therapeutic effects in treating neurological disorders and other conditions.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets. One known target is the P2X4 receptor, a purinergic receptor activated during ischemic stroke. The compound acts as an antagonist, inhibiting the receptor’s activity and providing neuroprotective effects . This inhibition helps reduce post-stroke damage and improve outcomes in preclinical models.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one: Another bromophenyl-substituted benzofurodiazepinone with similar neuroprotective properties.
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: A related compound with a benzodiazepine core, known for its pharmacological effects.
Uniqueness
5-(4-bromophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is unique due to its specific substitution pattern and the presence of both benzofuro and diazepinone moieties. This combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11BrN2O2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21) |
InChI Key |
ANFGFBGFAXCROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)Br)OC4=CC=CC=C42 |
Origin of Product |
United States |
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